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Compound of Interest

Compound Name: 5-Ethynyl-1-methyl-1H-imidazole

Cat. No.: B1306616

The Synthetic Versatility of 5-Ethynyl-1-methyl-
1H-imidazole: A Technical Guide

For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound, 5-Ethynyl-1-methyl-1H-imidazole, is a versatile building block in
organic synthesis, offering a gateway to a diverse range of complex molecules. Its unique
structure, featuring a reactive terminal alkyne and a biologically relevant imidazole core, makes
it a valuable precursor in the development of novel pharmaceutical agents and advanced
materials. This technical guide provides an in-depth exploration of its potential applications,
focusing on key synthetic transformations and providing detailed experimental frameworks.

Core Properties and Specifications

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic building block with the chemical formula
CeHsN2.[1] A summary of its key physical and chemical properties is presented in Table 1 for
easy reference.
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Property Value Reference(s)
Molecular Weight 106.13 g/mol [1]
CAS Number 71759-92-7 [1]
Appearance Not spec.ified, Ii.ker a liquid or
low-melting solid
Density 1.045 g/mL at 25 °C (lit.)
Boiling Point 116 °C at 25 mmHg (lit.)
Refractive Index n20/D 1.5490 (lit.)
SMILES String CnlcncclC#C

Table 1: Physicochemical Properties of 5-Ethynyl-1-methyl-1H-imidazole

Synthesis of the Core Moiety

While a specific, detailed experimental protocol for the synthesis of 5-Ethynyl-1-methyl-1H-
imidazole is not readily available in the searched literature, a plausible and commonly
employed synthetic route would involve a Sonogashira cross-coupling reaction. This would
typically start from a halogenated 1-methylimidazole precursor, such as 1-methyl-5-iodo-1H-
imidazole, and couple it with a protected or unprotected acetylene source. The general
workflow for such a synthesis is depicted in the diagram below.
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Figure 1: A plausible synthetic workflow for the preparation of 5-Ethynyl-1-methyl-1H-
imidazole via a Sonogashira coupling reaction.

Key Applications in Organic Synthesis

The terminal alkyne functionality of 5-Ethynyl-1-methyl-1H-imidazole opens up a vast array of
possibilities for its application in the construction of more complex molecular architectures. Two
of the most prominent and powerful reactions in this context are the Sonogashira cross-
coupling and the copper(l)-catalyzed azide-alkyne cycloaddition (CuUAAC), a cornerstone of
"click chemistry."

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds
between terminal alkynes and aryl or vinyl halides.[2] This reaction allows for the direct
attachment of the 1-methylimidazol-5-yl ethynyl moiety to various aromatic and heteroaromatic
systems, which are prevalent in many biologically active compounds.

General Reaction Scheme:
Where R is an aryl or vinyl group and X is a halide (I, Br, Cl) or triflate.
Experimental Protocol (General):

A general procedure for a Sonogashira coupling reaction, adapted from a similar
transformation, is as follows:[3]

o Reagent Preparation: In a reaction vessel, dissolve the aryl halide (1.0 eq.), 5-Ethynyl-1-
methyl-1H-imidazole (1.2 eq.), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a
copper(l) co-catalyst (e.g., Cul, 5-10 mol%) in a suitable degassed solvent (e.g., THF, DMF,
or a mixture thereof).

o Reaction Setup: Add a suitable base, typically an amine such as triethylamine or
diisopropylethylamine (2-3 eq.), to the mixture.

e Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or
argon) at room temperature or with gentle heating (e.g., 40-80 °C) until the reaction is
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complete, as monitored by TLC or LC-MS.

e Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an
organic solvent and washed with water or a mild aqueous acid to remove the amine base
and its salt. The organic layer is then dried over an anhydrous salt (e.g., MgSOa4 or Na2S0a),
filtered, and concentrated under reduced pressure. The crude product is then purified by
column chromatography on silica gel to afford the desired coupled product.

Quantitative Data:

While specific yield data for reactions involving 5-Ethynyl-1-methyl-1H-imidazole is not
available in the provided search results, Sonogashira couplings of similar imidazole-based
compounds with various alkynes have been reported to proceed in good to excellent yields,
often ranging from 70-93%.[1]

Logical Workflow for Sonogashira Coupling:
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Figure 2: A logical workflow diagram for a typical Sonogashira cross-coupling reaction involving
5-Ethynyl-1-methyl-1H-imidazole.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)

The CuAAC reaction, a prime example of "click chemistry," provides a highly efficient and
regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is of
immense interest in medicinal chemistry, as the resulting triazole ring can act as a stable linker
and a pharmacophore that can engage in various biological interactions.[5] The reaction of 5-
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Ethynyl-1-methyl-1H-imidazole with a wide range of organic azides can lead to the rapid
generation of novel imidazole-triazole hybrid molecules, which are promising candidates for
drug discovery programs.[5]

General Reaction Scheme:
Where R can be a diverse range of alkyl or aryl substituents.

Experimental Protocol (General):

A general procedure for a CuUAAC reaction, based on the synthesis of similar imidazole-triazole

hybrids, is as follows:[5]

o Reagent Preparation: In a suitable reaction flask, dissolve the organic azide (1.0 eq.) and 5-
Ethynyl-1-methyl-1H-imidazole (1.0 eq.) in a solvent system, often a mixture of t-butanol
and water.

o Catalyst Preparation: In a separate vial, prepare the copper(l) catalyst. This is typically done
in situ by reducing a copper(ll) salt (e.g., CuSOa4-5H20, 1-5 mol%) with a reducing agent
such as sodium ascorbate (10-20 mol%).

e Reaction Setup: Add the freshly prepared catalyst solution to the solution of the azide and
alkyne.

e Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction
is often complete within a few hours to overnight, and its progress can be monitored by TLC.

» Work-up and Purification: Upon completion, the reaction mixture is typically diluted with
water and extracted with an organic solvent such as ethyl acetate. The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The crude product is then purified by recrystallization
or column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

The CuAAC reaction is known for its high efficiency, with yields of the desired triazole products
often being very high to quantitative. For example, the synthesis of various imidazole-1,2,3-
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triazole hybrids has been reported with yields in the range of 80-95%.[5]

Signaling Pathway for CUAAC:
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Figure 3: A simplified signaling pathway diagram illustrating the key steps in the Copper(l)-
Catalyzed Azide-Alkyne Cycloaddition (CUAAC).

Conclusion

5-Ethynyl-1-methyl-1H-imidazole is a highly valuable and versatile building block in modern
organic synthesis. Its ability to readily participate in powerful carbon-carbon and carbon-
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heteroatom bond-forming reactions, such as the Sonogashira coupling and CuAAC, provides
synthetic chemists with a powerful tool for the construction of a wide variety of complex
molecules. The imidazole and triazole moieties are privileged structures in medicinal chemistry,
and their combination through the use of this building block holds significant promise for the
discovery of new therapeutic agents. The detailed experimental frameworks provided in this
guide serve as a valuable resource for researchers looking to harness the synthetic potential of
5-Ethynyl-1-methyl-1H-imidazole in their own research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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